molecular formula C22H20FN5O4 B15022474 8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B15022474
M. Wt: 437.4 g/mol
InChI Key: GIBLGVWWFIPENH-UHFFFAOYSA-N
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Description

8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and the introduction of various substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: NaH, DMF, Pd/Cu catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20FN5O4

Molecular Weight

437.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20FN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-14-5-3-4-6-15(14)23)21(25-19)24-10-13-7-8-16-17(9-13)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)

InChI Key

GIBLGVWWFIPENH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5F

Origin of Product

United States

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